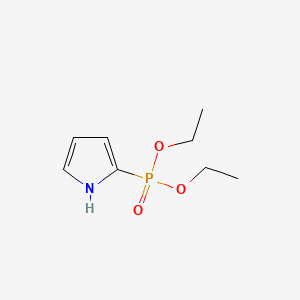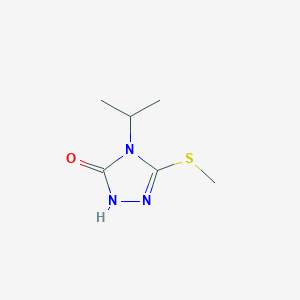![molecular formula C7H4Cl2N2 B12891020 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system with chlorine atoms at the 3 and 6 positions, making it a valuable scaffold for the development of new chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridine with a suitable amine, followed by cyclization to form the desired pyrrolo[2,3-b]pyridine ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyrrolo[2,3-b]pyridines with various functional groups.
- N-oxides and amines derived from oxidation and reduction reactions .
Aplicaciones Científicas De Investigación
3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, particularly in its role as an FGFR inhibitor, involves binding to the ATP-binding site of the receptor. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the compound can inhibit cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking chlorine substituents.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system, often used in medicinal chemistry.
1H-Pyrrolo[3,2-b]pyridine: A structural isomer with different ring fusion, leading to distinct chemical properties.
Uniqueness: 3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold for developing new chemical entities with potential therapeutic applications .
Propiedades
Fórmula molecular |
C7H4Cl2N2 |
|---|---|
Peso molecular |
187.02 g/mol |
Nombre IUPAC |
3,6-dichloro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11) |
Clave InChI |
RZHIDBIWOZDPAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C(=CN2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12890943.png)







![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)



